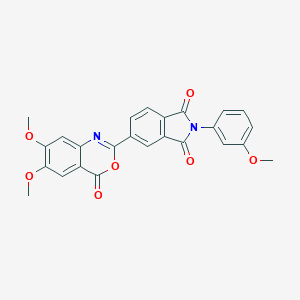
5-(6,7-dimethoxy-4-oxo-4H-3,1-benzoxazin-2-yl)-2-(3-methoxyphenyl)-1H-isoindole-1,3(2H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(6,7-dimethoxy-4-oxo-4H-3,1-benzoxazin-2-yl)-2-(3-methoxyphenyl)-1H-isoindole-1,3(2H)-dione, also known as DIMBOA, is a natural compound that belongs to the class of benzoxazinoids. It is widely found in cereal crops such as maize and wheat, and plays a crucial role in plant defense against pests and diseases. DIMBOA has been the subject of extensive scientific research due to its unique chemical structure and potential applications in various fields.
作用机制
The mechanism of action of 5-(6,7-dimethoxy-4-oxo-4H-3,1-benzoxazin-2-yl)-2-(3-methoxyphenyl)-1H-isoindole-1,3(2H)-dione is not fully understood, but it is believed to involve the induction of oxidative stress and the inhibition of various enzymes and signaling pathways. In plants, 5-(6,7-dimethoxy-4-oxo-4H-3,1-benzoxazin-2-yl)-2-(3-methoxyphenyl)-1H-isoindole-1,3(2H)-dione acts as a natural defense mechanism against pests and diseases by inhibiting the growth and development of insect larvae and fungal pathogens. In humans, 5-(6,7-dimethoxy-4-oxo-4H-3,1-benzoxazin-2-yl)-2-(3-methoxyphenyl)-1H-isoindole-1,3(2H)-dione has been shown to inhibit the activity of various enzymes involved in inflammation and cancer development, making it a potential therapeutic agent.
Biochemical and Physiological Effects:
5-(6,7-dimethoxy-4-oxo-4H-3,1-benzoxazin-2-yl)-2-(3-methoxyphenyl)-1H-isoindole-1,3(2H)-dione has been found to have a wide range of biochemical and physiological effects, including the induction of oxidative stress, the inhibition of various enzymes and signaling pathways, and the modulation of gene expression. In plants, 5-(6,7-dimethoxy-4-oxo-4H-3,1-benzoxazin-2-yl)-2-(3-methoxyphenyl)-1H-isoindole-1,3(2H)-dione has been shown to play a crucial role in plant defense against pests and diseases, by inhibiting the growth and development of insect larvae and fungal pathogens. In humans, 5-(6,7-dimethoxy-4-oxo-4H-3,1-benzoxazin-2-yl)-2-(3-methoxyphenyl)-1H-isoindole-1,3(2H)-dione has been found to exhibit anti-inflammatory, antioxidant, and anticancer activities, making it a potential therapeutic agent.
实验室实验的优点和局限性
One of the main advantages of using 5-(6,7-dimethoxy-4-oxo-4H-3,1-benzoxazin-2-yl)-2-(3-methoxyphenyl)-1H-isoindole-1,3(2H)-dione in lab experiments is its natural origin, which makes it a safer and more environmentally friendly alternative to synthetic chemicals. Additionally, 5-(6,7-dimethoxy-4-oxo-4H-3,1-benzoxazin-2-yl)-2-(3-methoxyphenyl)-1H-isoindole-1,3(2H)-dione is readily available in large quantities from cereal crops such as maize and wheat, making it a cost-effective option for research. However, one of the limitations of using 5-(6,7-dimethoxy-4-oxo-4H-3,1-benzoxazin-2-yl)-2-(3-methoxyphenyl)-1H-isoindole-1,3(2H)-dione in lab experiments is its complex chemical structure, which can make it difficult to synthesize and analyze.
未来方向
There are several potential future directions for research on 5-(6,7-dimethoxy-4-oxo-4H-3,1-benzoxazin-2-yl)-2-(3-methoxyphenyl)-1H-isoindole-1,3(2H)-dione, including:
1. Further investigation of its mechanism of action and biochemical and physiological effects, in order to better understand its potential applications in various fields.
2. Development of new methods for synthesizing and purifying 5-(6,7-dimethoxy-4-oxo-4H-3,1-benzoxazin-2-yl)-2-(3-methoxyphenyl)-1H-isoindole-1,3(2H)-dione, in order to improve its availability and reduce costs.
3. Exploration of its potential applications in biotechnology, such as genetic engineering and plant breeding.
4. Development of new drugs based on the structure and properties of 5-(6,7-dimethoxy-4-oxo-4H-3,1-benzoxazin-2-yl)-2-(3-methoxyphenyl)-1H-isoindole-1,3(2H)-dione, in order to treat various diseases and disorders.
5. Investigation of its potential applications in food and nutrition, such as its antioxidant and anti-inflammatory properties.
合成方法
The synthesis of 5-(6,7-dimethoxy-4-oxo-4H-3,1-benzoxazin-2-yl)-2-(3-methoxyphenyl)-1H-isoindole-1,3(2H)-dione involves several steps, including the extraction of benzoxazinoids from plant material, followed by purification and chemical modification. One of the most commonly used methods for synthesizing 5-(6,7-dimethoxy-4-oxo-4H-3,1-benzoxazin-2-yl)-2-(3-methoxyphenyl)-1H-isoindole-1,3(2H)-dione is the Pfitzner-Moffatt oxidation of 2-(3-methoxyphenyl)-1H-isoindole-1,3(2H)-dione. This reaction involves the use of dimethyl sulfoxide and oxalyl chloride to convert the starting material into the desired product.
科学研究应用
5-(6,7-dimethoxy-4-oxo-4H-3,1-benzoxazin-2-yl)-2-(3-methoxyphenyl)-1H-isoindole-1,3(2H)-dione has been extensively studied for its potential applications in various fields, including agriculture, medicine, and biotechnology. In agriculture, it has been shown to have insecticidal, antifungal, and herbicidal properties, making it a promising natural alternative to synthetic pesticides. In medicine, 5-(6,7-dimethoxy-4-oxo-4H-3,1-benzoxazin-2-yl)-2-(3-methoxyphenyl)-1H-isoindole-1,3(2H)-dione has been found to exhibit anti-inflammatory, antioxidant, and anticancer activities, making it a potential candidate for the development of new drugs. In biotechnology, 5-(6,7-dimethoxy-4-oxo-4H-3,1-benzoxazin-2-yl)-2-(3-methoxyphenyl)-1H-isoindole-1,3(2H)-dione has been used as a tool for genetic engineering and plant breeding, as it plays a crucial role in plant defense against pests and diseases.
属性
产品名称 |
5-(6,7-dimethoxy-4-oxo-4H-3,1-benzoxazin-2-yl)-2-(3-methoxyphenyl)-1H-isoindole-1,3(2H)-dione |
|---|---|
分子式 |
C25H18N2O7 |
分子量 |
458.4 g/mol |
IUPAC 名称 |
5-(6,7-dimethoxy-4-oxo-3,1-benzoxazin-2-yl)-2-(3-methoxyphenyl)isoindole-1,3-dione |
InChI |
InChI=1S/C25H18N2O7/c1-31-15-6-4-5-14(10-15)27-23(28)16-8-7-13(9-17(16)24(27)29)22-26-19-12-21(33-3)20(32-2)11-18(19)25(30)34-22/h4-12H,1-3H3 |
InChI 键 |
GEIGJAXUBLUQKF-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C4=NC5=CC(=C(C=C5C(=O)O4)OC)OC |
规范 SMILES |
COC1=CC=CC(=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C4=NC5=CC(=C(C=C5C(=O)O4)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(4-methylphenyl)sulfanyl]-N-{3-[(phenoxyacetyl)amino]phenyl}acetamide](/img/structure/B303058.png)
![4-(2,4-dichlorophenoxy)-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]butanamide](/img/structure/B303059.png)



![N-(2-hydroxy-4-{3-hydroxy-4-[(2-propylpentanoyl)amino]benzyl}phenyl)-2-propylpentanamide](/img/structure/B303065.png)

![2-(3,4-dimethylphenoxy)-N-[4-(4-{[(3,4-dimethylphenoxy)acetyl]amino}-3-hydroxybenzyl)-2-hydroxyphenyl]acetamide](/img/structure/B303067.png)



![5-(1,3-benzothiazol-2-yl)-2-[3-(1,3-benzothiazol-2-yl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B303074.png)
![2-methyl-N-{4-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}propanamide](/img/structure/B303078.png)
